![molecular formula C21H21BrN2O3S B2925480 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide CAS No. 1031960-59-4](/img/structure/B2925480.png)
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthetic Chemistry and Methodologies
Synthesis of Anticancer Drug Intermediates : The compound has been investigated in the synthesis of intermediates for anticancer drugs like dasatinib. The study explored the synthesis of 4,6-dichloro-2-methylpyrimidine from acetamidine hydrochloride and dimethyl malonate, which is crucial for dasatinib, showcasing its importance in pharmaceutical synthesis (Guo Lei-ming, 2012).
Chemical Oxidation and Product Formation : Research on the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, including compounds similar to the one of interest, showed that chemical oxidation can lead to a variety of products, indicating the compound's versatility in chemical reactions (Sylvie L. Pailloux et al., 2007).
Reactions of Benzyl Ketones : A study on the reaction of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide highlighted the formation of enamines and aminopyrimidines, providing insights into the compound's reactivity and potential for generating novel heterocyclic compounds (T. Hirota et al., 1978).
Medicinal Chemistry and Pharmacology
Antimicrobial Activity : Derivatives synthesized using similar compounds have shown significant antimicrobial activities, indicating the potential for developing new antibacterial and antifungal agents (A. Hossan et al., 2012).
Vibrational Spectroscopy and Drug Design : The vibrational spectroscopic analysis of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, a compound structurally related to the one of interest, was performed to determine its vibrational signatures. This research is crucial for understanding the compound's structural properties and for drug design purposes (S. J. Jenepha Mary et al., 2022).
Material Science
- Powder Diffraction Data for Potential Pesticides : N-derivatives of a structurally related compound, demonstrating potential as pesticides, have been characterized by X-ray powder diffraction, which is essential for determining the crystal structure and for the development of new pesticides (E. Olszewska et al., 2011).
Future Directions
properties
IUPAC Name |
[4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c1-15-13-16(9-10-17(15)22)24-14-20(21(25)23-11-5-2-6-12-23)28(26,27)19-8-4-3-7-18(19)24/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMQRKCPWYOQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
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